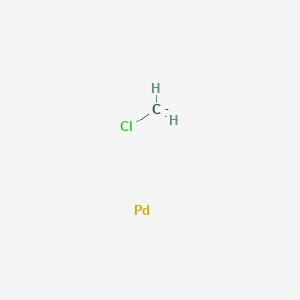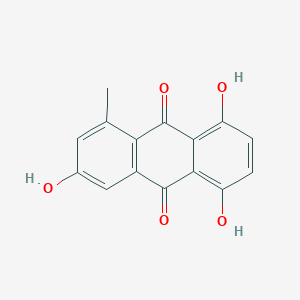
Chloromethane;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is the simplest chlorinated derivative of methane and has been known since the early 19th century . Palladium, on the other hand, is a rare and lustrous silvery-white metal with the chemical symbol Pd. When combined, chloromethane and palladium form a compound that is of significant interest in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the reaction of methanol with hydrogen chloride, producing chloromethane and water. This process can be carried out in both gas-phase and liquid-phase conditions . Palladium can be introduced into the system through various methods, including the use of palladium catalysts in hydrodechlorination reactions .
Industrial Production Methods
Industrially, chloromethane is produced primarily through the methanol hydrochlorination process. This involves reacting methanol with hydrogen chloride to produce chloromethane and water . Palladium catalysts are often used in these processes to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: Chloromethane can be oxidized to form formaldehyde and further to formic acid.
Common Reagents and Conditions
Common reagents used in reactions with chloromethane include sodium hydroxide, which facilitates nucleophilic substitution, and various oxidizing agents for oxidation reactions. Palladium catalysts are often employed to facilitate these reactions, especially in hydrodechlorination processes .
Major Products Formed
The major products formed from reactions involving chloromethane include methanol, formaldehyde, and formic acid. In the presence of palladium catalysts, hydrodechlorination can produce methane and other hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chloromethane and palladium compounds have a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and its potential use in biochemical applications.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism by which chloromethane and palladium exert their effects involves several pathways:
Catalytic Activity: Palladium acts as a catalyst in hydrodechlorination reactions, facilitating the removal of chlorine atoms from chloromethane and converting it into less harmful hydrocarbons.
Molecular Targets: The primary molecular targets include the chlorine atoms in chloromethane, which are replaced by hydrogen atoms in the presence of palladium catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethane (CH₂Cl₂): Another chlorinated methane derivative, used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): A trichlorinated methane derivative, used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): A tetrachlorinated methane derivative, used as a solvent and in the production of refrigerants and propellants.
Uniqueness
Chloromethane is unique among these compounds due to its simpler structure and its use as a starting material for the synthesis of more complex organochlorine compounds. Its combination with palladium enhances its reactivity and expands its range of applications in chemical synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
158965-96-9 |
|---|---|
Molekularformel |
CH2ClPd- |
Molekulargewicht |
155.90 g/mol |
IUPAC-Name |
chloromethane;palladium |
InChI |
InChI=1S/CH2Cl.Pd/c1-2;/h1H2;/q-1; |
InChI-Schlüssel |
DHNVHRLYYXDEDG-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]Cl.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)



![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
